5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine
Description
Chemical Structure:
5-[(4-Fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine (CAS: 502685-68-9 ; alternative CAS: 832739-95-4 ) is a 1,2,4-triazole derivative with a 4-fluorobenzyl substituent at position 5 and an amine group at position 3 (Figure 1). Its molecular formula is C₉H₉FN₄, with a molecular weight of 192.20 g/mol .
For example, describes S-alkylation of triazole thiols with benzyl bromide , suggesting a plausible route for introducing the 4-fluorobenzyl group.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-7-3-1-6(2-4-7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H3,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTGLFHOWNWTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NN2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223761 | |
| Record name | 3-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502685-68-9 | |
| Record name | 3-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502685-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine typically involves the reaction of 4-fluorobenzylamine with 4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures consistent quality and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in pathogens or cancer cells. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various substrates, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural Analogues
The following compounds share the 1,2,4-triazol-3-amine core but differ in substituents (Table 1):
Table 1. Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects on Molecular Weight : Bromine substitution increases molecular weight significantly (e.g., 253.10 g/mol for bromophenyl vs. 192.20 g/mol for fluorobenzyl).
- Bioactivity : Compounds with extended aromatic systems (e.g., indole or oxadiazole moieties in ) show enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Antimicrobial Activity :
- Triazol-4-amines with Oxadiazole Thioethers : Derivatives like 3-(2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)ethylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amine () exhibit MIC values <1 µg/mL against Gram-positive bacteria .
- Fluorobenzyl vs. Methylbenzyl : While direct comparisons are lacking, methylbenzyl analogs (e.g., 5-(4-methylbenzyl)-4H-1,2,4-triazol-3-amine) may exhibit reduced activity compared to halogenated derivatives due to lower electronegativity .
Anticoccidial Potential:
- highlights 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole as a potent anticoccidial agent, suggesting that fluorophenyl groups enhance target binding in parasitic applications .
Biological Activity
5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, known for their role in various therapeutic applications, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine is C9H9FN4, with a molecular weight of 192.19 g/mol. The presence of the fluorophenyl group is significant as it may enhance the compound's lipophilicity and biological activity compared to other triazole derivatives.
Synthesis Methods
The synthesis typically involves:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Introduction of the Fluorophenyl Group : This is done via nucleophilic substitution using fluorobenzyl halides.
Antimicrobial Properties
Research has shown that triazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with a triazole core can effectively inhibit various bacterial strains. For instance, derivatives similar to 5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-FPMT | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anticancer Activity
In vitro studies have indicated that triazole derivatives can exhibit anticancer properties. For example, similar compounds have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The following table summarizes findings from cytotoxicity assays:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-FPMT | MDA-MB-231 | >100 |
| PC3 | >100 |
These results suggest low cytotoxicity against normal cells while retaining effectiveness against cancer cells.
The mechanism by which 5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine exerts its biological effects may involve interaction with key enzymes or receptors in pathogens or tumor cells. Molecular docking studies have indicated strong binding affinities with target enzymes relevant to bacterial metabolism and cancer cell proliferation.
Case Studies
- Antibacterial Efficacy : A study assessed the antibacterial activity of various triazole derivatives including 5-FPMT against Candida albicans and found promising results supporting its potential as an antifungal agent.
- Antioxidant Activity : Another investigation highlighted the antioxidant capabilities of related triazole compounds through DPPH and ABTS assays, indicating that these compounds could mitigate oxidative stress in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
